molecular formula C12H24N2O3 B7107231 Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate

Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate

Cat. No.: B7107231
M. Wt: 244.33 g/mol
InChI Key: MDSQNTKBLCZDNZ-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylbutanoyl group, and an ethyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)-2-methylbutanoic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated reagents, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate involves its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(dimethylamino)acetate: Similar in structure but lacks the methylbutanoyl group.

    Methyl 2-(dimethylamino)acetate: Similar but with a methyl ester instead of an ethyl ester.

    2-(Dimethylamino)ethyl acetate: Similar but with an ethyl group attached to the nitrogen atom.

Uniqueness

Ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate is unique due to the presence of both the dimethylamino and methylbutanoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

ethyl 2-[[4-(dimethylamino)-2-methylbutanoyl]-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-6-17-11(15)9-14(5)12(16)10(2)7-8-13(3)4/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSQNTKBLCZDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)C(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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